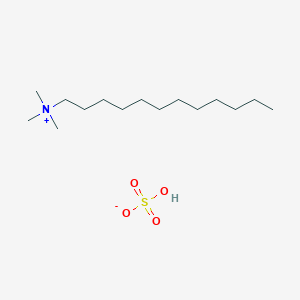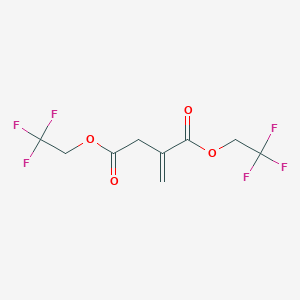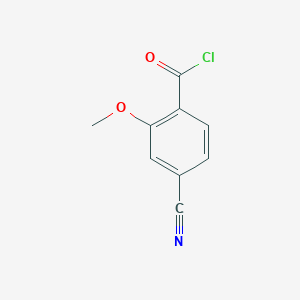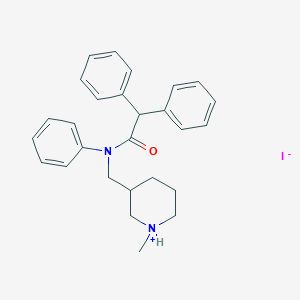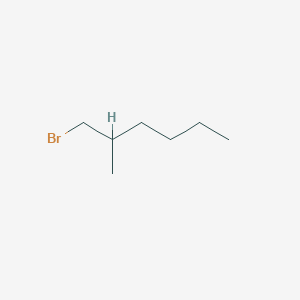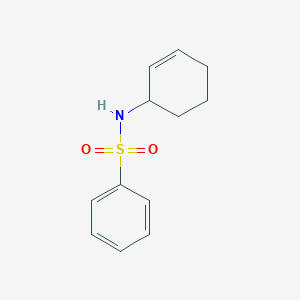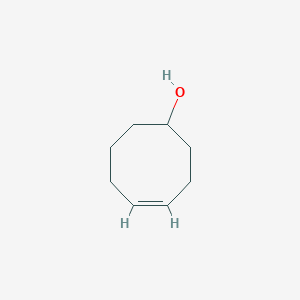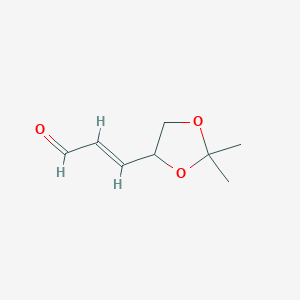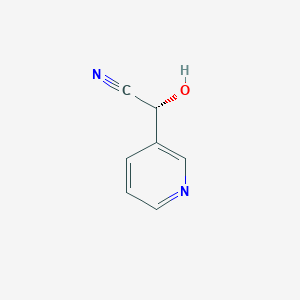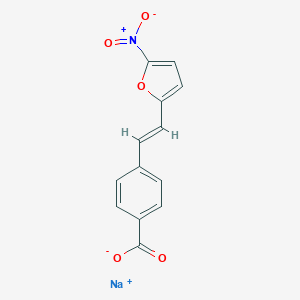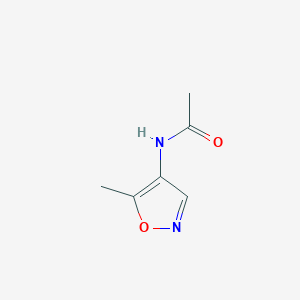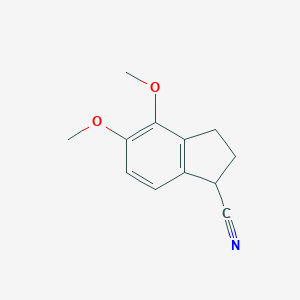
1-Cyano-4,5-dimethoxyindan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-4,5-dimethoxyindan, also known as 2C-G-N, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the popular psychedelic drug 2C-G and has been studied extensively for its potential as a research chemical.
Mecanismo De Acción
The mechanism of action of 1-Cyano-4,5-dimethoxyindan is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyano-4,5-dimethoxyindan are similar to those of other phenethylamines. It has been shown to induce changes in perception, mood, and thought processes, and can also cause physical effects such as increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyano-4,5-dimethoxyindan in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is the potential for adverse effects on test subjects, which must be carefully monitored and controlled.
Direcciones Futuras
There are several potential future directions for research on 1-Cyano-4,5-dimethoxyindan. One area of interest is the development of new compounds that are more selective for specific serotonin receptors, which could lead to the development of new treatments for conditions such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyano-4,5-dimethoxyindan and its potential applications in various fields of study.
Métodos De Síntesis
The synthesis of 1-Cyano-4,5-dimethoxyindan involves several steps, starting with the reaction of 2,3-dimethoxytoluene with benzaldehyde to form 2,3-dimethoxyphenylpropene. The propene is then reacted with malononitrile to form a cyano-substituted intermediate, which is subsequently cyclized with sodium ethoxide to produce the final product, 1-Cyano-4,5-dimethoxyindan.
Aplicaciones Científicas De Investigación
1-Cyano-4,5-dimethoxyindan has been studied extensively for its potential as a research chemical. It has been shown to exhibit psychedelic effects similar to those of other phenethylamines, such as 2C-B and mescaline. Additionally, it has been found to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its psychoactive effects.
Propiedades
Número CAS |
100449-14-7 |
|---|---|
Nombre del producto |
1-Cyano-4,5-dimethoxyindan |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4,5-dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-9-8(7-13)3-4-10(9)12(11)15-2/h5-6,8H,3-4H2,1-2H3 |
Clave InChI |
GTBOZNQVSQMVJH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
Sinónimos |
2,3-DIHYDRO-4,5-DIMETHOXY-1H-INDENE-1-CARBONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



